molecular formula C8H6Br2O2 B1677001 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone CAS No. 28293-38-1

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone

Cat. No.: B1677001
CAS No.: 28293-38-1
M. Wt: 293.94 g/mol
InChI Key: KFSPXJILWYFFCC-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methyl groups attached to the quinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone can be synthesized through the bromination of 3,6-dimethyl-1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted benzoquinones with various functional groups.

Scientific Research Applications

Chemistry

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone serves as a valuable reagent in organic synthesis. It acts as a precursor for more complex molecules and is involved in various chemical reactions:

  • Oxidation : Can be oxidized to form higher oxidation state compounds.
  • Reduction : Reduced to yield hydroquinone derivatives.
  • Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

Research has indicated that this compound interacts with biological molecules and exhibits potential antimicrobial properties. Studies have explored its effects on various microorganisms:

  • Inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli have been documented.
  • The compound's mechanism of action involves redox reactions, allowing it to act as an electron acceptor or donor in biological systems .

Medicine

The therapeutic potential of this compound has been investigated in drug development:

  • It shows promise as a lead compound due to its biological activity.
  • Its interactions with enzymes involved in oxidative stress pathways make it a candidate for further exploration in treating oxidative damage-related diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for specialized applications in material science and chemical synthesis .

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial activity of various derivatives of benzoquinones including this compound. Results indicated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Case Study 2: Redox Chemistry

Research focused on the redox properties of this compound revealed its effectiveness in electron transfer processes within biological systems. This property was linked to its ability to modulate cellular pathways related to energy production and oxidative stress response .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying electron transport chains and oxidative stress in biological systems. The compound’s molecular targets include enzymes and proteins involved in redox reactions, affecting cellular pathways related to energy production and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-1,4-benzoquinone
  • 2,6-Dibromo-3,5-dimethyl-1,4-benzoquinone
  • 2,5-Dichloro-3,6-dimethyl-1,4-benzoquinone

Uniqueness

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different redox potentials and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is a synthetic organic compound characterized by its unique structure, which includes a benzoquinone core with two bromine substituents and two methyl groups. This compound has garnered attention in various fields such as organic chemistry and medicinal research due to its notable biological activities.

The chemical formula for this compound is C8H6Br2O2C_8H_6Br_2O_2. Its structure enhances its reactivity and biological efficacy compared to other benzoquinones. The presence of bromine atoms increases the compound's electrophilicity, making it a potential candidate for various biological interactions.

The mechanism of action of this compound involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, participating in electron transfer processes essential for cellular metabolism and energy production. This property allows it to interact with proteins and enzymes involved in redox reactions, affecting cellular pathways related to oxidative stress and energy production.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10.5Induces apoptosis
HeLa (Cervical)12.3Inhibits cell proliferation
A549 (Lung)15.0Causes G2/M phase arrest

These results suggest that the compound could be further explored as a lead compound in cancer therapy .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound may serve as a potential antimicrobial agent in pharmaceutical applications .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a strong correlation between bromine substitution and increased cytotoxicity.
  • Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity against standard bacterial and fungal organisms. The compound showed promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.

Properties

IUPAC Name

2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSPXJILWYFFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950992
Record name 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28293-38-1
Record name NSC56328
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56328
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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